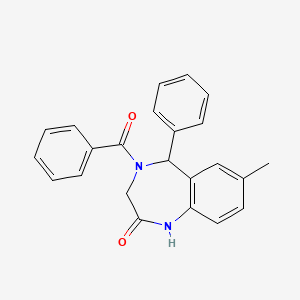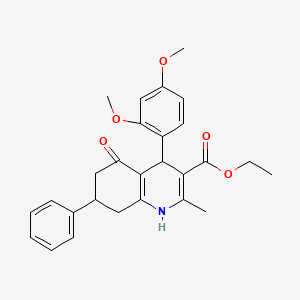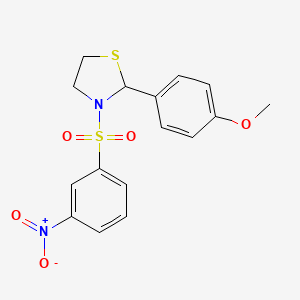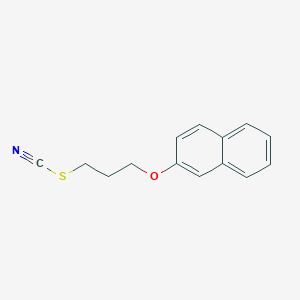![molecular formula C17H23ClO4S B5130777 Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate](/img/structure/B5130777.png)
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of a chlorophenyl group and a sulfanylbutyl chain attached to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate typically involves the condensation of 4-chlorothiophenol with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the electrophilic carbon of diethyl malonate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
類似化合物との比較
Similar Compounds
- Diethyl 2-[4-(4-chlorophenyl)methyl]propanedioate
- Diethyl 2-[4-(4-chlorophenyl)ethyl]propanedioate
- Diethyl 2-[4-(4-chlorophenyl)propyl]propanedioate
Uniqueness
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can participate in redox reactions and form covalent bonds with target proteins, making it a valuable compound in medicinal chemistry and drug design.
特性
IUPAC Name |
diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4S/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFZMDZJJAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCSC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5130723.png)
![2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)

![1,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5130770.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)

![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)
